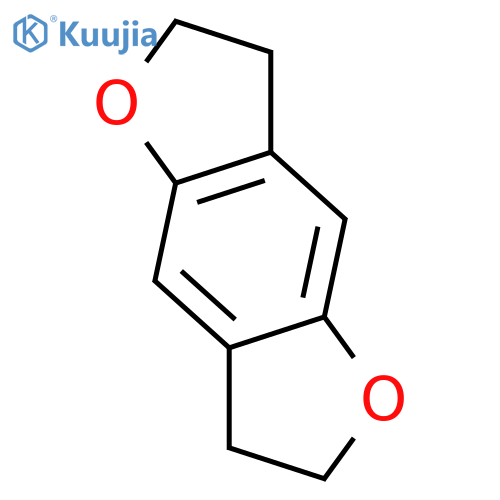

Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives

,

Bioorganic & Medicinal Chemistry Letters,

2017,

27(8),

1808-1814